molecular formula C8H2BrClF4O B14011782 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride

Katalognummer: B14011782
Molekulargewicht: 305.45 g/mol
InChI-Schlüssel: BYLMCJUEEQZAAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H2BrClF4O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, fluorine, and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the benzoyl chloride structure. The trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the benzoyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack.

    Electrophilic aromatic substitution: The presence of electron-withdrawing groups like bromine and trifluoromethyl makes the aromatic ring less reactive towards electrophiles.

    Reduction and oxidation: The compound can undergo reduction and oxidation reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its electrophilic nature, making it a suitable candidate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications .

Eigenschaften

Molekularformel

C8H2BrClF4O

Molekulargewicht

305.45 g/mol

IUPAC-Name

3-bromo-2-fluoro-6-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H2BrClF4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H

InChI-Schlüssel

BYLMCJUEEQZAAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.